molecular formula C7H9N5O B11911120 1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5444-26-8

1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11911120
CAS No.: 5444-26-8
M. Wt: 179.18 g/mol
InChI Key: ZSDQIHRCKCAGTH-UHFFFAOYSA-N
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Description

1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazolopyrimidines .

Scientific Research Applications

1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-(methylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

5444-26-8

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

1-methyl-6-(methylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C7H9N5O/c1-8-7-10-5-4(6(13)11-7)3-9-12(5)2/h3H,1-2H3,(H2,8,10,11,13)

InChI Key

ZSDQIHRCKCAGTH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=NN2C)C(=O)N1

Origin of Product

United States

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